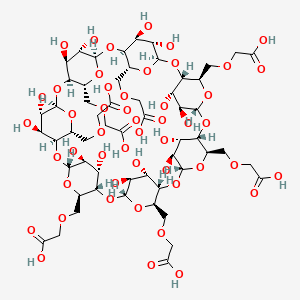
Carboxymethyl-beta-cyclodextrin sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carboxymethyl-beta-cyclodextrin sodium salt is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of D-glucose units connected via alpha (1→4) glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability. It is widely used in various fields, including pharmaceuticals, food, cosmetics, and environmental applications .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of carboxymethyl-beta-cyclodextrin sodium salt typically involves a carboxymethylation reaction. Initially, beta-cyclodextrin is reacted with chloroacetic acid to form carboxymethylated cyclodextrin. This intermediate is then treated with sodium hydroxide to produce the sodium salt of carboxymethyl-beta-cyclodextrin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Carboxymethyl-beta-cyclodextrin sodium salt undergoes various chemical reactions, including substitution and complexation reactions. The carboxymethyl groups on the cyclodextrin molecule can participate in nucleophilic substitution reactions, while the cyclodextrin cavity can form inclusion complexes with guest molecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include chloroacetic acid, sodium hydroxide, and various guest molecules for inclusion complex formation. Reaction conditions typically involve aqueous solutions, controlled pH, and moderate temperatures .
Major Products
The major products formed from reactions involving this compound include inclusion complexes with various guest molecules. These complexes enhance the solubility, stability, and bioavailability of the guest molecules .
科学研究应用
Carboxymethyl-beta-cyclodextrin sodium salt has a wide range of scientific research applications:
作用机制
The mechanism of action of carboxymethyl-beta-cyclodextrin sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule . The carboxymethyl groups also contribute to the compound’s ability to form stable complexes and participate in various chemical reactions .
相似化合物的比较
Carboxymethyl-beta-cyclodextrin sodium salt can be compared with other cyclodextrin derivatives:
Beta-cyclodextrin: The parent compound, which lacks the carboxymethyl groups and has lower solubility and stability.
Sulfobutyl ether beta-cyclodextrin sodium salt: Another derivative with enhanced solubility and stability, used in similar applications.
Hydroxypropyl-beta-cyclodextrin: A derivative with improved water solubility and reduced toxicity, often used in pharmaceutical formulations.
This compound is unique due to its carboxymethyl groups, which enhance its ability to form stable inclusion complexes and participate in various chemical reactions .
属性
分子式 |
C56H84O49 |
|---|---|
分子量 |
1541.2 g/mol |
IUPAC 名称 |
2-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37S,38S,39S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S)-10,15,20,25,30,35-hexakis(carboxymethoxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid |
InChI |
InChI=1S/C56H84O49/c57-22(58)8-85-1-15-43-29(71)36(78)50(92-15)100-44-16(2-86-9-23(59)60)94-52(38(80)31(44)73)102-46-18(4-88-11-25(63)64)96-54(40(82)33(46)75)104-48-20(6-90-13-27(67)68)98-56(42(84)35(48)77)105-49-21(7-91-14-28(69)70)97-55(41(83)34(49)76)103-47-19(5-89-12-26(65)66)95-53(39(81)32(47)74)101-45-17(3-87-10-24(61)62)93-51(99-43)37(79)30(45)72/h15-21,29-56,71-84H,1-14H2,(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)/t15-,16-,17-,18-,19-,20-,21-,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
InChI 键 |
WROHVVIPQXODQM-LYSKQWNXSA-N |
手性 SMILES |
C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)O)O)OCC(=O)O |
规范 SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)O)O)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















